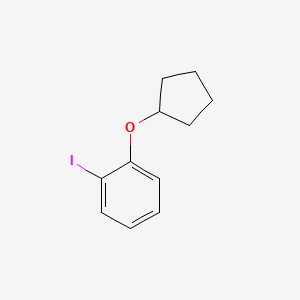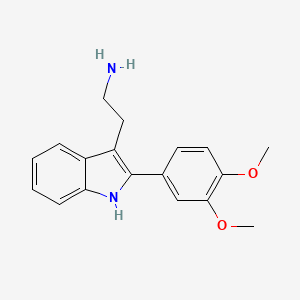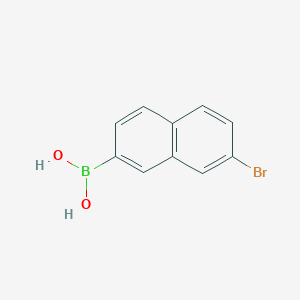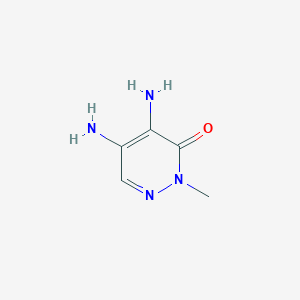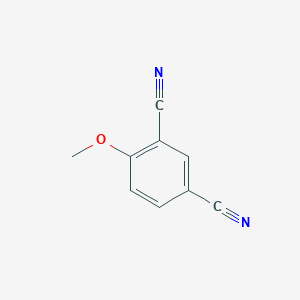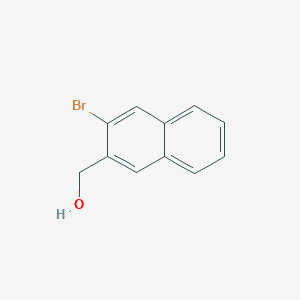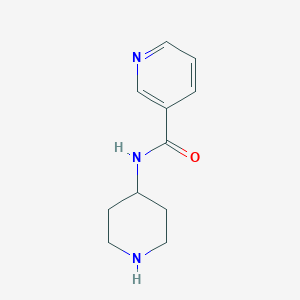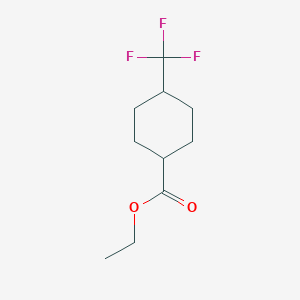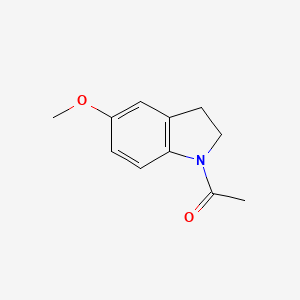
1-(5-Methoxyindolin-1-yl)ethanone
Vue d'ensemble
Description
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(5-Methoxyindolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts and Reagents: Catalysts such as pyridine or triethylamine are often employed to facilitate the acetylation reaction.
Procedure: The 5-methoxyindole is dissolved in dichloromethane, and acetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.
Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Acetyl-5-methoxyindole: Similar in structure but lacks the dihydro component, leading to different reactivity and applications.
5-Methoxyindole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
N1-Acetyl-5-methoxykynuramine: A metabolite of melatonin with distinct biological activities, including antioxidant properties.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
BAOMRKOXBRECSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
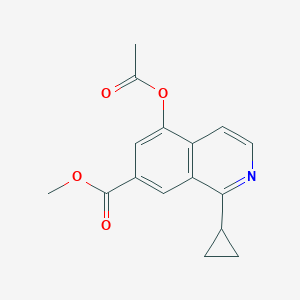
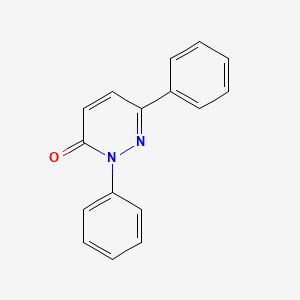
![2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-](/img/structure/B8792448.png)
![Ethanamine, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B8792456.png)
